molecular formula C26H19NO5 B6171628 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid CAS No. 2580201-01-8

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid

Cat. No. B6171628
CAS RN: 2580201-01-8
M. Wt: 425.4
InChI Key:
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Description

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid (FMPFA) is a novel synthetic compound with potential applications in a wide range of scientific research areas. It is a highly versatile and structurally complex compound, with a wide range of properties that make it a valuable tool for researchers.

Mechanism of Action

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn leads to an increase in the activity of various neurotransmitter receptors. Additionally, 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is believed to act as an agonist of the muscarinic acetylcholine receptor, which is involved in various physiological processes, such as regulation of heart rate and secretion of hormones.
Biochemical and Physiological Effects
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to increase the activity of the muscarinic acetylcholine receptor, which is involved in various physiological processes, such as regulation of heart rate and secretion of hormones. Furthermore, 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid has several advantages for laboratory experiments. It is a highly versatile and structurally complex compound, which makes it a valuable tool for researchers. Additionally, it is a relatively stable compound, which makes it easy to store and use in experiments. Furthermore, it is relatively inexpensive, which makes it accessible to researchers with limited budgets. However, 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid also has several limitations. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, its effects can vary depending on the concentration and the environment in which it is used, which can make it difficult to reproduce results in different experiments.

Future Directions

The potential future directions for 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid are vast and varied. It could be used in further research into the effects of acetylcholinesterase inhibition on various physiological processes. Additionally, it could be used to develop novel compounds with antiviral activity. Furthermore, it could be used to develop novel compounds with anti-inflammatory and antioxidant properties. Additionally, it could be used to develop novel compounds with anti-cancer activity. Finally, it could be used to develop novel compounds with neuroprotective properties.

Synthesis Methods

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is synthesized using a multi-step process that involves the condensation of a 9-fluorenylmethoxycarbonylamino group and a 5-hydroxyfuran-2-carboxylic acid group. The first step involves the reaction of the 9-fluorenylmethoxycarbonylamino group with an acid chloride, which is then followed by the condensation reaction of the resulting product with the 5-hydroxyfuran-2-carboxylic acid group. The final step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide. The final product is a white crystalline solid with a melting point of approximately 134°C.

Scientific Research Applications

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid has potential applications in a wide range of scientific research areas. It has been used as a substrate for the synthesis of various biologically active compounds, such as inhibitors of protein kinases and phosphatases. It has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid has been used as a reagent in the synthesis of compounds with antiviral activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-aminophenylfuran-2-carboxylic acid, which is then protected with a fluorenylmethoxycarbonyl (Fmoc) group to form Fmoc-protected 4-aminophenylfuran-2-carboxylic acid. The second intermediate is 4-(4-aminophenyl)furan-2-carboxylic acid, which is then coupled with Fmoc-protected 4-aminophenylfuran-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-furoic acid", "4-nitrophenylamine", "4-aminophenylfuran-2-carboxylic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "dichloromethane (DCM)", "ethyl acetate", "hexanes" ], "Reaction": [ "2-furoic acid is reacted with thionyl chloride and then with 4-nitrophenylamine to form 4-nitrophenylfuran-2-carboxylic acid.", "4-nitrophenylfuran-2-carboxylic acid is reduced with palladium on carbon (Pd/C) and hydrogen gas to form 4-aminophenylfuran-2-carboxylic acid.", "9H-fluorene-9-methanol is reacted with acetic anhydride and TEA to form Fmoc-protected 9H-fluorene-9-methanol.", "Fmoc-protected 9H-fluorene-9-methanol is reacted with DIC and NHS to form Fmoc-protected fluorenylmethoxycarbonyl chloride.", "Fmoc-protected 4-aminophenylfuran-2-carboxylic acid is reacted with Fmoc-protected fluorenylmethoxycarbonyl chloride and TEA to form Fmoc-protected 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid.", "Fmoc-protected 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is deprotected with TFA to form the final product." ] }

CAS RN

2580201-01-8

Product Name

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid

Molecular Formula

C26H19NO5

Molecular Weight

425.4

Purity

95

Origin of Product

United States

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